molecular formula C10H19F3N2O5 B13505679 3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid

3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid

Cat. No.: B13505679
M. Wt: 304.26 g/mol
InChI Key: WNMSOVXVYBCPCG-UHFFFAOYSA-N
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Description

3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is a compound that has garnered interest in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-hydroxyheptanoic acid with methoxyamine under controlled conditions to form the N-methoxy derivative. This intermediate is then treated with trifluoroacetic acid to yield the final product. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-hydroxyheptanoic acid
  • N-methoxyheptanamide
  • Trifluoroacetic acid derivatives

Uniqueness

3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C10H19F3N2O5

Molecular Weight

304.26 g/mol

IUPAC Name

3-amino-2-hydroxy-N-methoxyheptanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H18N2O3.C2HF3O2/c1-3-4-5-6(9)7(11)8(12)10-13-2;3-2(4,5)1(6)7/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);(H,6,7)

InChI Key

WNMSOVXVYBCPCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(=O)NOC)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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